molecular formula C12H17ClFN3O3 B1437262 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride CAS No. 1185297-30-6

2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride

Cat. No.: B1437262
CAS No.: 1185297-30-6
M. Wt: 305.73 g/mol
InChI Key: QNYUCMBCXRSHEA-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN3O3 and its molecular weight is 305.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain enzymes, altering their activity and thus influencing the biochemical pathways they are involved in . The nature of these interactions can vary, with some resulting in enzyme inhibition while others may lead to enzyme activation. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and understanding the underlying mechanisms of various biological processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of certain signaling molecules, leading to changes in gene expression and subsequent alterations in cellular metabolism. These effects can have significant implications for understanding how cells respond to various stimuli and how they regulate their internal processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, leading to changes in biochemical pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can also result in changes in cellular function, such as alterations in gene expression and cellular metabolism. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses may result in toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit or activate specific enzymes, leading to changes in the concentration of certain metabolites. These effects can provide valuable insights into the regulation of metabolic pathways and the role of specific enzymes in these processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for determining its effectiveness and potential side effects in various applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production

Properties

IUPAC Name

2-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3.ClH/c13-10-1-2-11(12(9-10)16(18)19)15-5-3-14(4-6-15)7-8-17;/h1-2,9,17H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYUCMBCXRSHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.